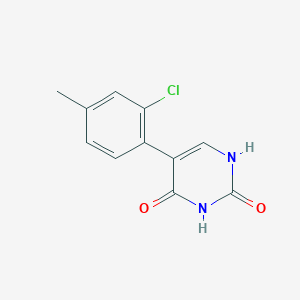
5-(3-Chloro-5-methylphenyl)-(2,4)-dihydroxypyrimidine, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-Chloro-5-methylphenyl)-(2,4)-dihydroxypyrimidine, also known as 5-CMP-2,4-DHP, is a synthetic compound that has been studied for its potential applications in scientific research. It is a colorless, crystalline solid with a molecular weight of 260.7 g/mol and a melting point of 123-124°C. It is a member of the pyrimidine family and can be used as a starting material for the synthesis of other compounds.
Aplicaciones Científicas De Investigación
5-(3-Chloro-5-methylphenyl)-(2,4)-dihydroxypyrimidine has been studied for its potential applications in scientific research. It has been used in the synthesis of a variety of compounds, including anti-cancer drugs and other pharmaceuticals. It has also been used as an intermediate for the synthesis of other compounds, such as fluorescent dyes, which can be used in the study of biological systems.
Mecanismo De Acción
The mechanism of action of 5-(3-Chloro-5-methylphenyl)-(2,4)-dihydroxypyrimidine is not yet fully understood. However, it is believed to act as an inhibitor of certain enzymes involved in the metabolism of drugs and other compounds. In addition, it may also act as an antioxidant, protecting cells from oxidative damage.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-Chloro-5-methylphenyl)-(2,4)-dihydroxypyrimidine are not yet fully understood. However, it has been shown to inhibit the activity of certain enzymes involved in the metabolism of drugs and other compounds. In addition, it may also act as an antioxidant, protecting cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 5-(3-Chloro-5-methylphenyl)-(2,4)-dihydroxypyrimidine in laboratory experiments is its ability to act as an inhibitor of certain enzymes involved in the metabolism of drugs and other compounds. This can be useful for studying the effects of these compounds on biological systems. However, it is important to note that this compound is not approved for human use and should only be used in laboratory experiments.
Direcciones Futuras
There are a number of potential future directions for the study of 5-(3-Chloro-5-methylphenyl)-(2,4)-dihydroxypyrimidine. These include further research into its mechanism of action, its potential applications in pharmaceuticals, and its ability to act as an antioxidant. In addition, further research into its potential toxicity and safety profile is needed. Finally, further research into its potential uses in other areas, such as agriculture and food science, is also needed.
Métodos De Síntesis
The synthesis of 5-(3-Chloro-5-methylphenyl)-(2,4)-dihydroxypyrimidine is achieved through a series of steps. First, 3-chloro-5-methylphenol is reacted with acetic anhydride to form a methyl ester. This methyl ester is then reacted with sodium hydroxide to form a sodium salt. Finally, this sodium salt is reacted with 2,4-dihydroxypyrimidine to form the desired product.
Propiedades
IUPAC Name |
5-(3-chloro-5-methylphenyl)-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2/c1-6-2-7(4-8(12)3-6)9-5-13-11(16)14-10(9)15/h2-5H,1H3,(H2,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJBTWJXZAOOYPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Cl)C2=CNC(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Chloro-5-methylphenyl)-(2,4)-dihydroxypyrimidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














